molecular formula C12H14Br2N2O B3026450 Diquat dibromide monohydrate CAS No. 6385-62-2

Diquat dibromide monohydrate

Cat. No.: B3026450
CAS No.: 6385-62-2
M. Wt: 362.06 g/mol
InChI Key: KLJOSQAQZMLLMB-UHFFFAOYSA-L
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Description

Diquat dibromide hydrate is a non-selective contact herbicide widely used for weed control. It is a bipyridyl compound, characterized by its pale yellow crystalline form. Diquat dibromide hydrate is highly soluble in water and is known for its rapid action in desiccating plant tissues .

Preparation Methods

Synthetic Routes and Reaction Conditions: Diquat dibromide hydrate is synthesized through the reaction of 2,2’-bipyridine with bromine in the presence of a suitable solvent. The reaction typically involves the following steps:

  • Dissolution of 2,2’-bipyridine in a solvent such as acetonitrile.
  • Addition of bromine to the solution under controlled temperature conditions.
  • Isolation and purification of the resulting diquat dibromide hydrate crystals.

Industrial Production Methods: In industrial settings, the production of diquat dibromide hydrate involves large-scale reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The process includes:

  • Continuous feeding of 2,2’-bipyridine and bromine into the reactor.
  • Maintenance of optimal temperature and pressure conditions.
  • Use of crystallization techniques to obtain pure diquat dibromide hydrate.

Chemical Reactions Analysis

Types of Reactions: Diquat dibromide hydrate undergoes several types of chemical reactions, including:

    Oxidation: In the presence of oxidizing agents, diquat dibromide hydrate can be oxidized to form various oxidation products.

    Reduction: It can be reduced by reducing agents, leading to the formation of reduced bipyridyl compounds.

    Substitution: Diquat dibromide hydrate can undergo substitution reactions where the bromine atoms are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve nucleophiles like hydroxide ions or amines.

Major Products Formed:

    Oxidation: Formation of bipyridyl N-oxide derivatives.

    Reduction: Formation of dihydrobipyridyl compounds.

    Substitution: Formation of substituted bipyridyl derivatives.

Scientific Research Applications

Diquat dibromide hydrate has a wide range of applications in scientific research:

Comparison with Similar Compounds

    Paraquat: Another bipyridyl herbicide with a similar mode of action but higher toxicity.

    Glyphosate: A broad-spectrum herbicide that inhibits amino acid synthesis, differing in its slower action and lower persistence in the environment.

Uniqueness of Diquat Dibromide Hydrate:

Diquat dibromide hydrate stands out due to its rapid action and effectiveness in controlling a wide range of weeds, making it a valuable tool in agriculture and weed management.

Biological Activity

Diquat dibromide monohydrate is a contact herbicide widely used for controlling aquatic weeds and algae. Its biological activity is characterized by its mode of action, toxicological effects, and its impact on both target and non-target organisms. This article summarizes the current understanding of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.

Chemical Profile

  • Chemical Name : this compound
  • Molecular Formula : C12H12Br2N2·H2O
  • Molar Mass : 346.05 g/mol
  • Solubility : Highly soluble in water (718 g/L at 20°C) .

Mode of Action

Diquat acts primarily as a herbicide by inhibiting photosynthesis. It accepts an electron from photosystem I in light-exposed plants, leading to the formation of reactive oxygen species (ROS), which cause cellular damage and ultimately plant death. The regeneration of the diquat dication allows it to continuously disrupt the photosynthetic process .

Pharmacokinetics

Diquat exhibits specific pharmacokinetic properties that influence its biological activity:

  • Absorption : Approximately 10% of orally administered diquat is absorbed in rats, with minimal absorption through human skin (0.3% unoccluded) .
  • Excretion : The majority (approximately 61.7%) of diquat is excreted unchanged in urine within five days post-administration .
  • Half-life : In humans, the half-life after intravenous injection is about 4 hours .

Toxicological Effects

Diquat dibromide is considered moderately toxic to humans and animals. Acute exposure can lead to severe health effects:

  • Case Study : A 17-year-old male ingested 200 mL of diquat solution, resulting in multiorgan failure despite aggressive treatment including hemodialysis and glucocorticoids. The patient exhibited symptoms such as nausea, vomiting, and abdominal pain, ultimately leading to death within 23.5 hours .

Clinical Manifestations

  • Local mucosal injuries (sore throat, nausea)
  • Liver dysfunction (ALT: 70-1222 U/L)
  • Acute kidney injury (Creatinine levels: 124.0-1006.6 μmol/L)
  • Neurological symptoms (seizures, coma) .

Environmental Impact

Diquat's environmental persistence varies based on its formulation and application:

  • Photodegradation : Diquat shows rapid photodegradation with a half-life of approximately 31 hours under sunlight conditions .
  • Soil Binding : It binds strongly to soil particles, remaining biologically inactive in agricultural soils at typical concentrations .

Efficacy Against Algal Blooms

Recent studies have demonstrated diquat's effectiveness in controlling harmful algal blooms:

Alga TypeDiquat Dosage (mg/L)Inhibition Rate (%)Duration of Suppression (hrs)
Aphanizomenon flos-aquae0.5>9570
Microcystis aeruginosa0.5>9570
Copper Sulfate (CuSO4)1>95<64

Diquat exhibited higher effectiveness in suppressing Microcystis aeruginosa compared to potassium permanganate and showed prolonged suppression effects compared to CuSO4 .

Genotoxicity Studies

Genotoxicity assessments indicate mixed results for diquat:

  • In vitro studies have shown positive mutagenic effects in certain cell lines but negative results in vivo for DNA damage .
  • Notably, diquat induced unscheduled DNA synthesis in rat and human cells tested in vitro but did not exhibit dominant lethal effects or micronuclei formation in vivo studies .

Properties

IUPAC Name

7,10-diazoniatricyclo[8.4.0.02,7]tetradeca-1(14),2,4,6,10,12-hexaene;dibromide;hydrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2.2BrH.H2O/c1-3-7-13-9-10-14-8-4-2-6-12(14)11(13)5-1;;;/h1-8H,9-10H2;2*1H;1H2/q+2;;;/p-2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLJOSQAQZMLLMB-UHFFFAOYSA-L
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=CC=CC=C2C3=CC=CC=[N+]31.O.[Br-].[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14Br2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID7031248
Record name Diquat dibromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

362.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6385-62-2
Record name Diquat dibromide monohydrate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006385622
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diquat dibromide monohydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7031248
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7-dihydro-dipyrido(1,2-1:2',1'-c)pyrazinedium dibromide monohydrate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name DIQUAT DIBROMIDE MONOHYDRATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KU81Z1B8QW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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